Methyl 4-Hydroxypicolinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

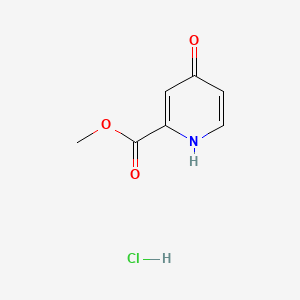

methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNAQQLKTARAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-27-8 | |

| Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-Hydroxypicolinate hydrochloride (CAS No. 1256633-27-8), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, outlines methods for its analytical characterization, and explores its applications, particularly as a metal-chelating scaffold for metalloenzyme inhibitors. This guide is intended to serve as a critical resource for scientists leveraging this molecule in their research endeavors.

Introduction and Molecular Overview

This compound is the hydrochloride salt of the methyl ester of 4-hydroxypicolinic acid. The core structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. The nitrogen atom of the pyridine ring is protonated in the hydrochloride form, enhancing its solubility in aqueous media.

The strategic placement of the hydroxyl and carboxylate moieties creates a bidentate chelation site, making this scaffold particularly interesting for targeting metalloenzymes.[1] The pyridine ring serves as a bioisostere for other aromatic systems, while the methyl ester provides a handle for further chemical modification or can modulate pharmacokinetic properties. Its structural relationship to 4-hydroxyquinolines and hydroxypyridones, which are known privileged structures in drug discovery, underscores its potential.[2][3]

CAS Number: 1256633-27-8[4] Molecular Formula: C₇H₈ClNO₃[4] Molecular Weight: 189.60 g/mol [5] Synonyms: Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride[5]

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its application in experimental settings. The data presented below are compiled from verified supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1256633-27-8 | [4] |

| Molecular Formula | C₇H₈ClNO₃ | [4] |

| Molecular Weight | 189.60 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Data not available | - |

| Solubility | Soluble in water, methanol (predicted) | - |

| Storage | Sealed in dry, Room Temperature | [6] |

| Topological Polar Surface Area | 55.4 Ų | [5] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Fischer esterification of the parent carboxylic acid, 4-hydroxypicolinic acid. The use of methanol with an acid catalyst drives the formation of the methyl ester. The hydrochloride salt is typically formed in situ or in a subsequent step.

Expert Insight: The Rationale Behind the Chosen Synthesis

The Fischer esterification is a classic, robust, and scalable method for converting carboxylic acids to esters.[7] We select the thionyl chloride (SOCl₂) method for this protocol because it serves a dual purpose. First, it reacts with methanol to generate anhydrous HCl gas directly in the reaction mixture, which acts as the necessary acid catalyst.[8] This in situ generation avoids the addition of aqueous strong acids (like H₂SO₄), which would introduce water and shift the reaction equilibrium unfavorably away from the product. Second, the anhydrous HCl ensures that the final product is isolated directly as its stable hydrochloride salt, simplifying the workup procedure.

Detailed Step-by-Step Synthesis Protocol

Reaction: 4-Hydroxypicolinic acid → this compound

Materials:

-

4-Hydroxypicolinic acid (CAS: 22468-26-4)[9]

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Argon or Nitrogen gas supply

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Suspend 4-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Catalyst Generation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes.

-

Causality Note: The slow, dropwise addition is critical to control the exothermic reaction between SOCl₂ and methanol and to manage the evolution of SO₂ and HCl gas.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white to off-white solid under a high vacuum to yield the final product, this compound.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note: As of the date of this guide, publicly accessible experimental spectral data for this specific compound is limited. The following represents an expert prediction of the expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.2-8.4 ppm (d, 1H): Proton on the carbon adjacent to the ring nitrogen (C6-H). Expected to be a doublet due to coupling with C5-H.

-

δ ~7.1-7.3 ppm (m, 2H): Protons on the pyridine ring at positions C3 and C5. Their exact shifts and multiplicities will depend on their coupling constants.

-

δ 3.9 ppm (s, 3H): Methyl protons of the ester group. Expected to be a singlet as there are no adjacent protons.

-

δ (broad s, 1H): Hydroxyl proton (OH). This peak may be broad and its position can vary.

-

δ (broad s, 1H): Proton on the nitrogen (N-H⁺) of the hydrochloride. This peak is often broad and may exchange with water in the solvent.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon of the ester group.

-

δ ~160 ppm: Carbon bearing the hydroxyl group (C4).

-

δ ~140-150 ppm: Carbons adjacent to the ring nitrogen (C2 and C6).

-

δ ~110-120 ppm: Carbons at positions C3 and C5.

-

δ ~53 ppm: Methyl carbon of the ester group.

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Expected [M+H]⁺: 154.0499 (for the free base, C₇H₇NO₃). The analysis would detect the mass of the protonated free base after the loss of HCl.

Infrared (IR) Spectroscopy

-

~3200-3400 cm⁻¹: O-H stretching (hydroxyl group).

-

~2500-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the hydrochloride.

-

~1720-1740 cm⁻¹: C=O stretching (ester carbonyl).

-

~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block in drug discovery. Its core structure is analogous to several classes of compounds with proven biological activity.

Rationale: A Scaffold for Metalloenzyme Inhibition

A significant portion of the proteome consists of metalloenzymes, which utilize metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) as cofactors in their active sites.[1] These enzymes are critical targets for various diseases, including cancer, bacterial infections, and inflammatory disorders. The 4-hydroxy-picolinate scaffold contains an ideal bidentate chelation motif (the 4-hydroxyl oxygen and the pyridine nitrogen) that can coordinate with the metal ion in an enzyme's active site, thereby inhibiting its function.[10] This mechanism is a cornerstone of rational drug design for this class of targets.[3][11]

Potential Therapeutic Areas:

-

Antibacterial Agents: The quinolone scaffold, structurally related to picolinates, is the basis for the fluoroquinolone class of antibiotics.[2] Derivatives of 4-hydroxypyridine have also shown inhibitory activity against key bacterial enzymes like NADH-ubiquinone reductase.[12] This suggests that this compound could serve as a starting point for developing novel antibacterial compounds.

-

Anticancer Agents: Many enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), are zinc-dependent. The design of small molecules that can chelate this zinc ion is a validated strategy for cancer therapy.[3]

-

Neuroprotective Agents: Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous metabolite with neuroprotective properties.[13] The structural similarity suggests that picolinate derivatives could be explored for activity against neurological disorders.

Logical Workflow for Drug Discovery Application

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. scbt.com [scbt.com]

- 10. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride: A Key Building Block for Epigenetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often hinges on the strategic selection of molecular starting points. These foundational "building blocks" must offer a combination of synthetic accessibility, versatile functional handles, and a structural motif recognized by high-value biological targets. Methyl 4-Hydroxypicolinate hydrochloride, a seemingly simple heterocyclic compound, has emerged as a scaffold of significant interest, particularly in the development of inhibitors for epigenetic targets. Its intrinsic properties—a metal-chelating picolinate core and a functionalizable phenol—position it as a powerful precursor for creating sophisticated modulators of enzymes that regulate gene expression, such as histone lysine demethylases (KDMs).[1][2]

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the rational design of potent and selective enzyme inhibitors.

Part 1: Core Physicochemical and Structural Characteristics

This compound is the salt form of the methyl ester of 4-hydroxypicolinic acid. The hydrochloride form enhances stability and improves handling characteristics, making it well-suited for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₃ | [3][4] |

| Molecular Weight | 189.59 g/mol | [3][4] |

| CAS Number | 1256633-27-8 | [3][4][5] |

| Parent Compound CAS | 473269-77-1 (Methyl 4-hydroxypicolinate) | [6] |

| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |

| Appearance | White to off-white solid | [6] |

| Purity (Typical) | ≥95.0% (by ¹H NMR) | [6] |

| Solubility | Soluble in water, methanol | General knowledge |

| Storage | 2-8°C, stored under an inert atmosphere | [6] |

Note: Some properties are referenced from the Certificate of Analysis for the parent free-base compound.

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the synthesis of the core carboxylic acid, followed by esterification and final salt formation.

Figure 1: General workflow for the synthesis of Methyl 4-Hydroxypicolinate HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, logical synthesis based on established chemical principles for this class of compounds.

Step 1: Synthesis of 4-Hydroxypicolinic Acid The synthesis of the precursor acid is the most complex step and can be achieved through various routes, often starting from a substituted pyridine. One conceptual approach involves the oxidation of a suitable pyridine precursor.

Step 2: Esterification to Methyl 4-Hydroxypicolinate This step converts the carboxylic acid to its corresponding methyl ester. The use of thionyl chloride is effective as it converts the acid to a highly reactive acyl chloride intermediate in situ.

-

Reaction Setup: Suspend 4-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise via an addition funnel. Causality: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification. Thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the product.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C). Maintain reflux for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude methyl 4-hydroxypicolinate, often as its hydrochloride salt due to the HCl generated.

-

Neutralization (for free base): Dissolve the crude residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The free base product may precipitate or can be extracted with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

Step 3: Purification and Hydrochloride Salt Formation

-

Purification: The crude free base can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

-

Salt Formation: Dissolve the purified methyl 4-hydroxypicolinate free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Precipitation: Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, this compound.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.

-

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

-

δ ~8.0-8.2 ppm (d, 1H): Proton at C6 (adjacent to the nitrogen), deshielded by the ring nitrogen.

-

δ ~7.2-7.4 ppm (d, 1H): Proton at C5.

-

δ ~7.0-7.1 ppm (s, 1H): Proton at C3.

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.

-

A broad singlet corresponding to the phenolic -OH and pyridinium N-H protons will also be present, often in the downfield region (>10 ppm), and its position can be concentration-dependent.

-

-

¹³C NMR (DMSO-d₆, 101 MHz) - Predicted Chemical Shifts:

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~160 ppm: C4 carbon bearing the hydroxyl group.

-

δ ~140-150 ppm: C2 and C6 carbons.

-

δ ~110-120 ppm: C3 and C5 carbons.

-

δ ~53 ppm: Methyl carbon of the ester.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

ESI+: Expect to observe the molecular ion for the free base [M+H]⁺ at m/z 154.05, corresponding to the formula C₇H₈NO₃⁺.

Infrared (IR) Spectroscopy: Identifies key functional groups.

-

~3200-2800 cm⁻¹ (broad): O-H (phenol) and N-H (pyridinium) stretching.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl.

-

~1600, 1580 cm⁻¹: C=C and C=N stretching of the aromatic ring.

Part 4: Application in Drug Discovery - A Building Block for Histone Demethylase Inhibitors

The primary value of this compound lies in its application as a versatile building block for synthesizing inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, particularly the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[2][7]

The Target: Histone Lysine Demethylases (KDMs) KDMs are critical epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. Aberrant KDM activity is implicated in numerous cancers and other diseases, making them attractive therapeutic targets.[2] The JmjC domain-containing KDMs (e.g., the KDM4/JMJD2 family) utilize Fe(II) and 2-oxoglutarate as cofactors to catalyze the demethylation reaction.[1][7]

The Strategy: Rational Inhibitor Design A common strategy for inhibiting these enzymes is to design small molecules that mimic the 2-oxoglutarate cofactor by chelating the active-site Fe(II) ion. The picolinate scaffold is an excellent starting point for this purpose, as the pyridine nitrogen and the carboxylate oxygen can form a bidentate chelate with the iron, displacing the natural cofactor.

Figure 2: Drug discovery workflow using Methyl 4-Hydroxypicolinate HCl.

Why this compound is an Ideal Starting Point:

-

Core Scaffold: It provides the essential picolinate motif for Fe(II) chelation.

-

Synthetic Handle 1 (4-OH group): The hydroxyl group is a key point for diversification. It can be converted into an ether, allowing chemists to introduce various substituents that can probe and occupy adjacent hydrophobic pockets in the enzyme's active site, thereby increasing potency and selectivity.

-

Synthetic Handle 2 (Methyl Ester): The ester is readily converted into an amide by reaction with a primary or secondary amine. This allows for the attachment of different side chains that can mimic the histone substrate tail, forming additional interactions and further enhancing binding affinity.

Figure 3: Conceptual binding mode of a KDM inhibitor derived from the picolinate scaffold.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that provides a direct and efficient entry point into the synthesis of high-value compounds for epigenetic research. Its well-defined structure, coupled with two distinct and synthetically versatile functional handles, allows for the systematic exploration of structure-activity relationships in the development of potent and selective inhibitors of histone demethylases. For researchers in drug discovery, a thorough understanding of this molecule's properties, synthesis, and strategic application is key to accelerating the development of the next generation of epigenetic therapeutics.

References

-

Johansen, S. L., et al. (2017). Structure-Based Design of a New Scaffold for Cell-Penetrating Peptidic Inhibitors of the Histone Demethylase PHF8. ChemBioChem, 18(14), 1394-1402. [Link]

-

Rose, N. R., et al. (2008). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of Medicinal Chemistry, 51(22), 7053-7056. [Link]

-

Luo, X., et al. (2011). Novel Scaffolds of Cell-Active Histone Demethylase Inhibitors Identified from High-Throughput Screening. Journal of Biomolecular Screening, 16(10), 1103-1114. [Link]

-

Rotili, D., & Mai, A. (2014). Histone Lysine Demethylase Inhibitors. Cold Spring Harbor Perspectives in Medicine, 4(12), a018621. [Link]

-

Bavetsias, V., et al. (2012). Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C). Bioorganic & Medicinal Chemistry Letters, 22(18), 5945-5948. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74889918, this compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

Sources

- 1. Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. arctomsci.com [arctomsci.com]

- 6. file.leyan.com [file.leyan.com]

- 7. Novel Scaffolds of Cell-Active Histone Demethylase Inhibitors Identified from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Hydroxypicolinate Hydrochloride

This guide provides a comprehensive overview of the synthesis of methyl 4-hydroxypicolinate hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on a robust and well-established pathway commencing from commercially available chelidamic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices.

Introduction

This compound[1] is a heterocyclic compound with the chemical formula C₇H₈ClNO₃ and a molecular weight of 189.59 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester at the 2-position, with the pyridine nitrogen protonated and balanced by a chloride counter-ion. This molecule serves as a key intermediate in the synthesis of a variety of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Primary Synthesis Pathway: From Chelidamic Acid

The most common and efficient synthesis of this compound proceeds in two key stages from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This pathway is favored due to the ready availability of the starting material and the generally high yields of the transformations.

-

Stage 1: Thermal Decarboxylation of Chelidamic Acid to 4-Hydroxypicolinic Acid.

-

Stage 2: Fischer Esterification of 4-Hydroxypicolinic Acid and Subsequent Hydrochloride Salt Formation.

The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthesis workflow from chelidamic acid.

Stage 1: Thermal Decarboxylation of Chelidamic Acid

The initial step involves the selective removal of one of the two carboxylic acid groups from chelidamic acid. This is achieved through thermal decarboxylation, a reaction driven by heat that results in the loss of carbon dioxide.

Mechanism and Rationale:

The thermal decarboxylation of chelidamic acid is a well-established method for the preparation of 4-hydroxypicolinic acid. The reaction proceeds through a unimolecular heterolytic fission mechanism, where the carboxylate anion is formed, followed by the expulsion of carbon dioxide. The stability of the resulting carbanion intermediate on the pyridine ring facilitates this process. While thermal decarboxylation can sometimes require harsh conditions, the structure of chelidamic acid allows for this reaction to proceed with relative ease.

Experimental Protocol: Synthesis of 4-Hydroxypicolinic Acid

-

Apparatus Setup: A round-bottom flask equipped with a condenser and a gas outlet is assembled. The gas outlet should be connected to a bubbler to monitor the evolution of carbon dioxide.

-

Reaction: Chelidamic acid is placed in the reaction flask. The flask is then heated in a sand bath or with a suitable heating mantle.

-

Temperature Control: The temperature is gradually raised to the melting point of chelidamic acid (approximately 267 °C with decomposition)[2].

-

Monitoring the Reaction: The reaction is monitored by observing the evolution of carbon dioxide gas through the bubbler. The reaction is considered complete when the gas evolution ceases.

-

Work-up and Purification:

-

The reaction mixture is allowed to cool to room temperature.

-

The crude 4-hydroxypicolinic acid is then purified by recrystallization from water to yield a crystalline solid.

-

| Parameter | Value |

| Starting Material | Chelidamic Acid |

| Product | 4-Hydroxypicolinic Acid |

| Reaction Type | Thermal Decarboxylation |

| Key Reagent | Heat |

| Typical Yield | >85% |

| Purity | High after recrystallization |

Stage 2: Fischer Esterification and Hydrochloride Salt Formation

The second stage involves the conversion of the synthesized 4-hydroxypicolinic acid into its methyl ester via Fischer esterification, followed by the formation of the hydrochloride salt.

Mechanism and Rationale:

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3][4][5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.

The formation of the hydrochloride salt is achieved by treating the methyl ester with hydrochloric acid. This protonates the basic nitrogen atom of the pyridine ring, forming a stable, crystalline salt that is often easier to handle and purify than the free base.

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.

-

Reaction Mixture: 4-Hydroxypicolinic acid is suspended in an excess of anhydrous methanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension. Alternatively, the reaction can be carried out in methanolic HCl.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Ester Isolation:

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted several times with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl 4-hydroxypicolinate.

-

-

Hydrochloride Salt Formation:

-

The crude methyl 4-hydroxypicolinate is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

-

Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product as a crystalline solid.

| Parameter | Value |

| Starting Material | 4-Hydroxypicolinic Acid |

| Product | This compound |

| Reaction Type | Fischer Esterification & Salt Formation |

| Key Reagents | Methanol, H₂SO₄ (or HCl), HCl |

| Typical Yield | 80-90% |

| Purity | High after crystallization |

Alternative Synthesis Strategies

While the pathway from chelidamic acid is the most direct and widely used, other synthetic routes to 4-hydroxypicolinic acid and its derivatives have been explored. These often involve the modification of more readily available pyridine precursors.

One potential, though less documented, approach could start from 2,6-lutidine (2,6-dimethylpyridine). This would involve a multi-step process:

-

Chlorination: Conversion of 2,6-dimethyl-4-hydroxypyridine to 2,6-dimethyl-4-chloropyridine using a chlorinating agent like phosphorus oxychloride.[7]

-

Dechlorination: Hydrogenation of 2,6-dimethyl-4-chloropyridine to 2,6-lutidine.[7]

-

Oxidation: Selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid. This is a challenging step due to the potential for over-oxidation or reaction at both methyl groups.

-

Hydroxylation: Introduction of a hydroxyl group at the 4-position.

This alternative pathway is considerably more complex and likely to result in lower overall yields compared to the chelidamic acid route. The challenges in controlling the regioselectivity of the oxidation and hydroxylation steps make it a less practical choice for large-scale synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process starting from chelidamic acid. The thermal decarboxylation of chelidamic acid provides the key intermediate, 4-hydroxypicolinic acid, which is then converted to the final product via Fischer esterification and subsequent hydrochloride salt formation. This pathway offers high yields, utilizes readily available starting materials, and employs well-understood reaction mechanisms, making it a reliable and scalable method for the production of this important synthetic building block. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile compound in their research and development endeavors.

References

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.

- Otera, J. Esterification. Modern Carbonyl Chemistry, 2000, 227-255.

- Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 5, p.49 (1925).

- Organic Syntheses, Coll. Vol. 2, p.266 (1943); Vol. 15, p.21 (1935).

-

PubChem Compound Summary for CID 74889918, this compound. National Center for Biotechnology Information. [Link].

-

OperaChem. Fischer Esterification-Typical Procedures. [Link].

- Google Patents.

Sources

- 1. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 4-Hydroxypicolinate hydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, chemical reactivity, and analytical characterization. Furthermore, it explores its applications as a scaffold and intermediate in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: Significance and Scope

This compound is a salt of the methyl ester of 4-hydroxypicolinic acid. The picolinate scaffold, a substituted pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry. Its prevalence stems from the pyridine ring's ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its role in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability.

The introduction of a hydroxyl group at the 4-position and a methyl ester at the 2-position creates a versatile chemical entity with multiple reactive handles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. In drug design, the strategic placement of functional groups like methyl esters can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide will provide an in-depth analysis of this valuable compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed and experimentally observed characteristics are crucial for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1256633-27-8 | [3][4][5][6] |

| Molecular Formula | C₇H₈ClNO₃ | [3][4] |

| Molecular Weight | 189.59 g/mol | [3][4] |

| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |

| Canonical SMILES | COC(=O)C1=CC(=O)C=CN1.Cl | [3] |

| Appearance | Off-white to white solid (typical) | Vendor Data |

| Solubility | Slightly soluble in water | |

| Storage Conditions | Sealed in dry, Room Temperature | [5][7] |

Synthesis and Purification

The synthesis of this compound typically starts from its parent carboxylic acid, 4-hydroxypicolinic acid.[8][9] The most common and direct method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. The use of hydrochloric acid as the catalyst is particularly efficient as it not only catalyzes the esterification but also forms the desired hydrochloride salt in situ.

A generalized synthetic approach involves the reaction of 4-hydroxypicolinic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with methanol.[10] This method is often high-yielding but requires careful handling of the corrosive and reactive thionyl chloride.

An alternative and common laboratory-scale synthesis involves dissolving 4-hydroxypicolinic acid in methanol and bubbling hydrogen chloride gas through the solution or adding a solution of HCl in a solvent like isopropanol or methanol.[11][12] This process drives the esterification equilibrium towards the product and simultaneously forms the hydrochloride salt.

Figure 2: Key reaction pathways for Methyl 4-Hydroxypicolinate HCl.

Applications in Medicinal Chemistry

This compound serves as a valuable starting material and intermediate in the synthesis of biologically active molecules. Its utility is demonstrated in its incorporation into larger, more complex structures targeting a range of diseases.

-

Scaffold for Inhibitors : The picolinate core is frequently used to orient functional groups in a specific 3D geometry to fit into the active sites of enzymes or receptors. The hydroxyl and ester groups provide convenient points for elaboration to optimize binding interactions.

-

PROTAC and Degrader Building Blocks : This molecule is listed as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). [6]In this context, it can serve as part of the linker or as a component of the ligand that binds to the target protein or the E3 ligase.

-

Bioisosteric Replacement : The 4-hydroxypyridine motif can act as a bioisostere for catechol or other phenolic substructures, often improving pharmacokinetic properties such as metabolic stability and reducing potential toxicities associated with catechols.

The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's properties, is a well-known strategy in drug design. [2]The methyl ester of this compound is a prime example of how small modifications can be leveraged for significant gains in developing drug candidates. [1]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Objective : To confirm the chemical structure and assess purity.

-

Protocol :

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR signals (in DMSO-d₆) : Aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.8-4.0 ppm), and a broad signal for the hydroxyl proton. The exact chemical shifts will be influenced by the protonation state.

-

Expected ¹³C NMR signals : Resonances for the ester carbonyl, the methyl carbon, and the carbons of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantification.

-

Objective : To assess the purity of the sample by separating it from any impurities.

-

Protocol :

-

Column : Use a reverse-phase column, such as a C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size). [13] 2. Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 45:55 v/v ratio of methanol to water. [13][14] 3. Flow Rate : Set to 1.0 mL/min. [13] 4. Detection : UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm). [13] 5. Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-100 µg/mL). [13] 6. Injection Volume : 10-20 µL.

-

Analysis : The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Figure 3: Standard experimental workflow for HPLC purity analysis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification : This compound is classified as causing skin irritation (H315) and serious eye irritation (H319). [15]Some sources also indicate it may cause respiratory irritation (H335). [5][16]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [15][17]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [17][18]Avoid contact with skin and eyes. [15]Wash hands thoroughly after handling. [15]* Storage : Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][7][15]The hydrochloride salt is generally stable under these conditions.

-

First Aid :

-

Skin Contact : Wash off with plenty of soap and water. If irritation occurs, seek medical attention. [15][19] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [15][19] * Ingestion : Rinse mouth and seek medical advice. Do not induce vomiting. [17][19]

-

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal building block for creating diverse molecular libraries. The insights provided in this guide on its handling, analysis, and chemical behavior are intended to empower researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.

References

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. arctomsci.com [arctomsci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 메틸4-하이드록시피콜리네이트염산염 | 1256633-27-8 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 10. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 11. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 12. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. targetmol.com [targetmol.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methyl 4-Hydroxypicolinate Hydrochloride: A Technical Guide to its Application as a Protein Degrader Building Block

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to recruit a target protein (protein of interest, or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for systematic optimization of their degradation efficacy, selectivity, and pharmacokinetic properties. The choice of building blocks for each of these components is therefore a critical aspect of PROTAC design and development.

This technical guide focuses on Methyl 4-Hydroxypicolinate hydrochloride, a pyridine-based building block with significant potential for the synthesis of novel PROTACs. While direct, detailed synthetic protocols and specific applications of this exact compound in the public domain are limited, this guide will provide a comprehensive overview of its properties, a plausible synthetic route, and a detailed, field-proven framework for its incorporation into PROTACs, using closely related and well-documented analogs as illustrative examples. We will delve into the synthesis of E3 ligase ligands, linker conjugation strategies, and the subsequent analytical and biological evaluation of the resulting protein degraders.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1256633-27-8 | [3][4] |

| Molecular Formula | C₇H₈ClNO₃ | [3] |

| Molecular Weight | 189.60 g/mol | [4] |

| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |

| Synonyms | Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride | [3] |

Synthesis of this compound: A Proposed Protocol

Step 1: Esterification of 4-Hydroxypicolinic Acid

The esterification of a carboxylic acid with an alcohol under acidic conditions is a classic and reliable transformation. In this case, thionyl chloride can be used to generate the acyl chloride in situ, which then readily reacts with methanol.

Materials:

-

4-Hydroxypicolinic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

Diethyl ether (Et₂O)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 4-hydroxypicolinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask, slowly add thionyl chloride (2.0-3.0 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add excess anhydrous methanol to the crude residue and stir at room temperature for 1-2 hours to ensure complete esterification.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-hydroxypicolinate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 4-hydroxypicolinate.

Step 2: Hydrochloride Salt Formation

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

Materials:

-

Methyl 4-hydroxypicolinate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)

-

Diethyl ether (Et₂O) or other suitable anti-solvent

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified Methyl 4-hydroxypicolinate in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl (1.1 eq) to the stirred solution of the ester.

-

A precipitate should form upon addition of the HCl solution. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application in PROTAC Synthesis: A Representative Workflow

The utility of this compound as a PROTAC building block lies in its bifunctional nature. The hydroxyl group provides a handle for the attachment of a linker, while the methyl ester can be further modified or the pyridine ring itself can be part of a larger pharmacophore. This section will detail a representative workflow for the synthesis of a PROTAC, using a 4-hydroxypyridine derivative as a key component for linker attachment, ultimately leading to a VHL-recruiting degrader.[7]

Protocol: Synthesis of a VHL-recruiting PROTAC via a Pyridine-based Linker

This protocol is adapted from a published synthesis of VHL-based PROTACs and illustrates how a 4-hydroxypyridine moiety can be incorporated.[7]

Part 1: Synthesis of the VHL Ligand-Linker Fragment

-

Alkylation of the 4-hydroxypyridine:

-

To a solution of a suitable 4-hydroxypyridine derivative (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add a bifunctional linker with a suitable leaving group, for example, a bromo-PEG-ester (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by LC-MS).

-

Perform an aqueous workup and purify the product by flash column chromatography.

-

-

Hydrolysis of the Ester:

-

Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture and extract the carboxylic acid product.

-

-

Amide Coupling with the VHL Ligand:

-

Dissolve the carboxylic acid (1.0 eq), a VHL ligand precursor with a free amine (e.g., (S,R,S)-AHPC-NH₂) (1.1 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.[8]

-

Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the reaction at room temperature until completion.

-

Purify the resulting VHL ligand-linker fragment by preparative HPLC.

-

Part 2: Final PROTAC Assembly

-

Coupling to the POI Ligand:

-

The VHL ligand-linker fragment will have a reactive handle at the other end of the linker (e.g., a carboxylic acid, amine, or alkyne).

-

The choice of coupling chemistry will depend on this functional group and the corresponding handle on the POI ligand. Common methods include amide coupling, nucleophilic substitution, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[2]

-

For an amide coupling, follow a similar procedure as in Part 1, Step 3, using the VHL ligand-linker fragment and the POI ligand.

-

-

Purification and Characterization:

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the synthesized building blocks and the final PROTAC molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[10][11] The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.[13][14] A pure compound should ideally show a single peak in the chromatogram. The purity is typically reported as a percentage based on the peak area.

In Vitro and Cellular Evaluation of PROTACs

Once a PROTAC has been synthesized and characterized, its biological activity must be evaluated. This typically involves a series of in vitro and cell-based assays to determine its ability to induce the degradation of the target protein and its downstream effects.

Protocol: Western Blot for Protein Degradation

Western blotting is a widely used technique to visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.[15]

Materials:

-

Cultured cells expressing the POI

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the POI.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity.

-

Determination of DC₅₀ and Dₘₐₓ

The potency and efficacy of a PROTAC are quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). These values are determined by performing a dose-response experiment and analyzing the data using non-linear regression.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

It is crucial to assess the effect of the PROTAC on cell viability to distinguish between targeted protein degradation and general cytotoxicity.

Materials:

-

Cultured cells

-

PROTAC of interest

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Plate reader (colorimetric for MTT, luminescent for CellTiter-Glo®)

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells.

-

-

Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound represents a versatile and promising building block for the synthesis of novel PROTACs. Its pyridine core and hydroxyl functionality provide a strategic starting point for the construction of diverse linker architectures. While the direct application of this specific compound in published PROTAC syntheses is not yet widely documented, the principles and protocols outlined in this guide, based on closely related analogs, provide a robust framework for its successful implementation in targeted protein degradation research. By following the detailed synthetic, analytical, and biological evaluation workflows presented herein, researchers can effectively leverage this and similar building blocks to develop novel and potent protein degraders for a wide range of therapeutic targets.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

SciSpace. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Retrieved from [Link]

-

ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

-

Girardini, M., et al. (2019). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 62(23), 10769-10784. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of CRBN‐recruiting PROTACs. A) Ether bond between the linker.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]

-

American Chemical Society. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR characterization of MTC. Retrieved from [Link]

-

MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 74889918. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

-

Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

- Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

-

ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Retrieved from [Link]

-

ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 4-Hydroxypicolinate Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-Hydroxypicolinate hydrochloride (CAS: 1256633-27-8) in organic solvents.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for accurate solubility determination.

Introduction to this compound

This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Understanding its solubility in various organic solvents is paramount for applications ranging from reaction chemistry and purification to formulation development. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent compound, but this can present challenges when working with organic media.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256633-27-8 | PubChem[1], Appchem[2] |

| Molecular Formula | C₇H₈ClNO₃ | PubChem[1], Appchem[2] |

| Molecular Weight | 189.59 g/mol | PubChem[1], Appchem[2] |

| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | PubChem[1] |

| Synonyms | Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride | PubChem[1] |

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound in a given organic solvent is governed by a combination of factors, primarily rooted in the principle of "like dissolves like." The interplay between the solute's and solvent's polarity, hydrogen bonding capacity, and other intermolecular forces dictates the extent of dissolution.

The Role of Polarity and Functional Groups

The molecular structure of this compound features several key functional groups that influence its polarity: a pyridine ring, a hydroxyl group, a methyl ester, and the hydrochloride salt. The pyridine ring itself is a polar heterocyclic aromatic compound.[5] The hydroxyl and methyl ester groups further contribute to its polarity and potential for hydrogen bonding.

The hydrochloride salt form significantly increases the ionic character of the molecule. This generally leads to higher solubility in polar protic solvents, such as alcohols, which can solvate both the cation and the anion effectively. In less polar, aprotic solvents, the salt's solubility is expected to be considerably lower due to the energy required to break the ionic lattice.[6]

Caption: Key structural features of this compound.

Expected Solubility Profile

Based on these principles, a qualitative solubility profile in common organic solvents can be predicted:

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Solvents can effectively solvate the ionic salt and engage in hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvents have dipoles to interact with the polar parts of the molecule but are less effective at solvating the chloride ion. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The high polarity and ionic nature of the solute are incompatible with nonpolar solvents. |

Experimental Determination of Solubility

Caption: Workflow for shake-flask solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 18 to 72 hours, depending on the solute-solvent system. It is advisable to test different time points to confirm that equilibrium has been reached.[9]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. Alternatively, centrifuge the sample and carefully collect the supernatant.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[13]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Measurement:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.[14]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

-

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for informed predictions. Its nature as a hydrochloride salt of a polar pyridine derivative suggests high solubility in polar protic solvents and limited solubility in nonpolar media. For precise quantitative data, the detailed shake-flask method provides a robust and reliable experimental approach. This guide serves as a foundational resource for researchers working with this compound, enabling them to make educated decisions on solvent selection and to accurately determine its solubility for their specific applications.

References

-

Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

-

MRC Lab. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

ResearchGate. (2025). The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution. Retrieved from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-L-proline methyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 11. mrclab.com [mrclab.com]

- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

stability of Methyl 4-Hydroxypicolinate hydrochloride at room temperature

An In-Depth Technical Guide to the Room Temperature Stability of Methyl 4-Hydroxypicolinate Hydrochloride

Foreword: The Imperative of Stability in Drug Development